molecular formula C20H18N2O4S B11024264 N-(diphenylmethyl)-4-methyl-3-nitrobenzenesulfonamide

N-(diphenylmethyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B11024264
M. Wt: 382.4 g/mol
InChI Key: YUXDLQSNXOJLDN-UHFFFAOYSA-N
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Description

N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE is an organic compound with the molecular formula C20H18N2O4S It is a benzenesulfonamide derivative, characterized by the presence of a benzhydryl group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Benzhydrylation: The benzhydryl group is introduced through a Friedel-Crafts alkylation reaction, using benzhydryl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and reaction times. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines, alcohols, thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Formation of N-BENZHYDRYL-4-METHYL-3-AMINO-1-BENZENESULFONAMIDE.

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of N-BENZHYDRYL-4-CARBOXY-3-NITRO-1-BENZENESULFONAMIDE.

Scientific Research Applications

N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzhydryl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-BENZHYDRYL-4-METHYL-3-NITROBENZAMIDE: Similar structure but lacks the sulfonamide group.

    N-BENZHYDRYL-4-METHYL-3-AMINO-1-BENZENESULFONAMIDE: Similar structure but with an amino group instead of a nitro group.

    N-BENZHYDRYL-4-CARBOXY-3-NITRO-1-BENZENESULFONAMIDE: Similar structure but with a carboxylic acid group instead of a methyl group.

Uniqueness

N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both the benzhydryl and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-benzhydryl-4-methyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C20H18N2O4S/c1-15-12-13-18(14-19(15)22(23)24)27(25,26)21-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20-21H,1H3

InChI Key

YUXDLQSNXOJLDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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